molecular formula C16H18N2O3S B4423728 N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide

N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide

Cat. No. B4423728
M. Wt: 318.4 g/mol
InChI Key: NSNYBVBYTHELBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the scientific community due to its potential applications in research and its unique mechanism of action.

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide involves the activation of PPARδ. When activated, PPARδ binds to DNA and regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. This leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and athletic performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to an increase in endurance and athletic performance. It also reduces inflammation and oxidative stress, which can potentially improve overall health and reduce the risk of chronic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide in lab experiments is its unique mechanism of action. It activates PPARδ, which is not targeted by other PPAR agonists. This makes it a valuable tool for studying the role of PPARδ in energy metabolism and inflammation. However, one limitation of using this drug is its potential to cause cancer in animal models. This makes it important to use caution when using this drug in lab experiments.

Future Directions

There are several future directions for research on N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide. One potential application is in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of this drug on human health and its potential for use in athletic performance enhancement.

Scientific Research Applications

N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to activate PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism and inflammation. This activation leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which can potentially improve athletic performance and endurance.

properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12(2)18-22(20,21)15-10-8-14(9-11-15)17-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNYBVBYTHELBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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